molecular formula C13H17NO2 B042380 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide CAS No. 185957-97-5

5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide

Cat. No. B042380
M. Wt: 219.28 g/mol
InChI Key: QGFBEQFAPXCRSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogs and derivatives of compounds structurally similar to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide involves multiple steps including etherification, oximation, and Beckmann rearrangement processes. For instance, a compound was prepared through a series of reactions starting from rotenone and dimethyloxosulphonium methylide, demonstrating the complexity of synthesizing naphthalene derivatives (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed through techniques like 1H NMR, MS, and X-ray single crystal diffraction analysis. The crystal structure of a related compound, for example, was determined to belong to the triclinic space group with specific cell parameters, highlighting the detailed analysis required to understand these molecules' structures (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

The chemical reactivity of naphthalene derivatives can involve multiple reaction pathways, including cyclisation and rearrangement reactions, which are crucial for the synthesis of various complex molecules. For example, a novel acid-catalysed cyclisation–rearrangement reaction was studied for synthesizing diacids from specific naphthalene derivatives (Durani & Kapil, 1983).

Scientific Research Applications

Synthesis of Novel Compounds

  • Research has focused on synthesizing novel compounds derived from structures similar to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide. For instance, compounds like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from related structures and evaluated for their biological activities, including anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiprotozoal Agents

  • Tetrahydro-imidazo[1,2-a]pyridines, structurally similar to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide, have been synthesized and evaluated for their antiprotozoal activities. These compounds show strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species (Ismail et al., 2004).

Development of Antitumor Agents

  • Analogous compounds have been used in the synthesis of novel broad-spectrum antitumor agents. For example, 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, synthesized from related structures, has shown curative activity against various leukemia models and may act as a prodrug (Stevens et al., 1984).

Anti-Inflammatory Research

  • Research into the anti-inflammatory properties of structurally related compounds has been conducted. Compounds like benzo[b]thiophene-, benzofuran-, indole-, and naphthalene-2-carboxamides have been identified as potential anti-inflammatory agents, with some showing effectiveness in inhibiting cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1 (Boschelli et al., 1995).

Photosynthesis-Inhibiting Activity

  • Methoxylated derivatives, related to 5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide, have been tested for their ability to inhibit photosynthetic electron transport. This research is crucial in understanding how these compounds interact with biological systems and their potential environmental impacts (Kos, Goněc, Oravec, & Jampílek, 2020).

properties

IUPAC Name

N-methoxy-N-methyl-5,6,7,8-tetrahydronaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14(16-2)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9H,3-4,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFBEQFAPXCRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC2=C1CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-N-methoxy-N-methylnaphthalene-1-carboxamide

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